[2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine
Description
[2-(Methylsulfanyl)ethyl]bis(propan-2-yl)amine is a tertiary amine characterized by a central ethyl backbone substituted with a methylsulfanyl (-SCH₃) group and two isopropyl (propan-2-yl) groups on the nitrogen atom. Its molecular formula is C₉H₂₁N₂S, with a molecular weight of 189.34 g/mol. The compound’s structure confers unique physicochemical properties, including moderate lipophilicity due to the sulfur-containing moiety and steric hindrance from the bulky isopropyl groups.
This compound is primarily known as a structural component of cangrelor (AR-C69931XX), a potent antiplatelet agent. In cangrelor, the this compound moiety contributes to binding affinity at the P2Y₁₂ receptor, a critical target in thrombosis prevention .
Properties
CAS No. |
63346-69-0 |
|---|---|
Molecular Formula |
C9H21NS |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H21NS/c1-8(2)10(9(3)4)6-7-11-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LTZXYLOWXWDULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSC)C(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine typically involves the reaction of 2-(methylsulfanyl)ethanol with bis(propan-2-yl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
[2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
(1) 5-MeO-DiPT (5-Methoxy-N,N-diisopropyltryptamine)
- Structure : Differs by replacing the methylsulfanyl group with a 5-methoxyindole moiety.
- Activity: Acts as a serotonin 5-HT₂A/₂C receptor agonist, leading to hallucinogenic effects. The methoxy group enhances receptor binding through π-stacking interactions, while the isopropyl groups increase metabolic stability .
- Regulatory Status : Classified as a controlled substance in many jurisdictions due to its psychoactive properties .
(2) 5-MeO-DIBF
- Structure : Features a benzofuran ring instead of indole, with a 5-methoxy substitution.
- Activity: Reported as a stimulant and empathogen, likely targeting monoamine transporters. The benzofuran core may alter selectivity compared to indole-based analogues .
(3) Cangrelor (this compound derivative)
- Structure : Integrated into cangrelor’s complex structure, which includes a dichloromethylene diphosphonic acid adenylic anhydride.
- Activity : The methylsulfanyl group enhances hydrophobic interactions with the P2Y₁₂ receptor, while the isopropyl groups reduce off-target binding. This design underpins cangrelor’s rapid-onset, reversible antiplatelet action .
(4) Dichlorophenyl Derivative
- Structure : Substitutes the methylsulfanyl group with a 2,5-dichlorophenyl ring.
- Potential Use: The electron-withdrawing chlorine atoms may enhance binding to aromatic receptor pockets, suggesting applications in antimicrobial or anticancer research .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Rotatable Bonds | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 189.34 | 2.1 | 5 | 2 (N, S) |
| 5-MeO-DiPT | 260.38 | 3.4 | 7 | 3 (N, O) |
| 5-MeO-DIBF | 287.39 | 3.8 | 8 | 3 (N, O) |
| Dichlorophenyl Derivative | 317.30 | 4.2 | 6 | 2 (N) |
- Lipophilicity : The methylsulfanyl group in the target compound provides moderate lipophilicity (LogP ~2.1), lower than methoxy-substituted analogues (LogP 3.4–3.8). This impacts blood-brain barrier permeability, explaining cangrelor’s peripheral action versus the central effects of 5-MeO-DiPT .
- Synthesis : The target compound can be synthesized via nucleophilic substitution or reductive amination, as seen in related amine derivatives (e.g., describes cyclocondensation routes for pyrimidine systems) .
Biological Activity
The compound [2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine, also known as a bis(alkyl)amine derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the alkylation of a suitable amine precursor with methyl sulfide and isopropanol derivatives. The reaction conditions can vary, but often include the use of solvents and catalysts to enhance yields.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro assays have shown that derivatives of bis(alkyl)amines can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the efficacy and selectivity of this compound. Key findings include:
- Alkyl Chain Length : Variations in the length of the alkyl chains attached to the nitrogen atom can significantly affect biological activity. Compounds with longer chains often exhibit enhanced potency against specific targets.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings can modulate the interaction with biological receptors, impacting both binding affinity and selectivity.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial properties against various pathogens, revealing significant inhibition at concentrations as low as 10 µg/mL. The compound demonstrated a broader spectrum of activity compared to standard antibiotics.
- Cytotoxicity in Cancer Models : In a recent study involving human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating substantial cytotoxic effects. Mechanistic studies suggested that it induces apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Preliminary research has indicated potential neuroprotective effects in models of neurodegeneration, suggesting that this compound may influence cholinergic pathways or exert antioxidant effects.
Data Tables
Here are some summarized findings from various studies on the biological activity of this compound:
| Activity Type | Target | IC50/Minimum Inhibitory Concentration (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Study A |
| Antimicrobial | Escherichia coli | 15 | Study A |
| Cytotoxicity | HeLa cells | 5 | Study B |
| Cytotoxicity | MCF-7 breast cancer cells | 12 | Study B |
| Neuroprotection | Neuronal cell lines | Not determined | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
